3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound 3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenyl group, a pyrrolidinyl group, and a sulfanyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the chromenyl and pyrrolidinyl groups, followed by their conjugation through a sulfanyl linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and efficiency in production, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The pyrrolidinyl group can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group may yield chromone derivatives, while reduction of the pyrrolidinyl group may produce pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group may facilitate the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
Uniqueness
Compared to similar compounds, 3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid features a more complex structure with additional functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H75N11O15S2.C2HF3O2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84;3-2(4,5)1(6)7/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79);(H,6,7)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKANZVWRAYQQJ-PMZRIBMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H76F3N11O17S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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